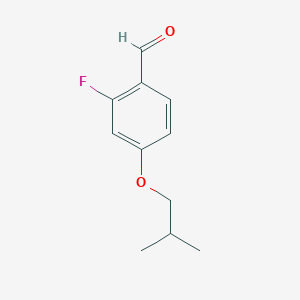

2-Fluoro-4-isobutoxybenzaldehyde

Description

Contextual Significance in Organic Synthesis

2-Fluoro-4-isobutoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable precursor in the synthesis of more complex organic molecules. Aromatic aldehydes are a cornerstone of organic synthesis, participating in a wide array of chemical reactions to form new carbon-carbon and carbon-heteroatom bonds. The specific substitution pattern of this compound, featuring a fluorine atom, an isobutoxy group, and an aldehyde functional group on a benzene (B151609) ring, provides a unique platform for the generation of diverse molecular scaffolds.

A key aspect of its significance lies in its role as an intermediate in the preparation of other valuable chemical entities. For instance, it is a direct precursor in the synthesis of 2-fluoro-4-hydroxybenzaldehyde (B1296990). google.com This transformation highlights its utility as a protected form of a phenolic aldehyde, where the isobutoxy group can be selectively removed at a later stage in a synthetic sequence. This strategy is particularly useful when the presence of a free hydroxyl group would interfere with other desired chemical transformations.

Role as a Versatile Building Block in Chemical Transformations

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the fluorine atom, and the isobutoxy ether. This trifecta of reactivity allows for a range of chemical transformations, making it a versatile building block in the hands of a synthetic chemist.

The aldehyde group is arguably the most reactive site, readily undergoing a plethora of reactions including:

Nucleophilic addition: Reaction with Grignard reagents, organolithium compounds, or other nucleophiles to form secondary alcohols.

Wittig reaction: Conversion of the aldehyde to an alkene.

Reductive amination: Formation of amines through reaction with an amine and a reducing agent.

Oxidation: Conversion to the corresponding carboxylic acid.

Condensation reactions: Such as the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and other biologically active compounds. acgpubs.org

The isobutoxy group, while generally stable, can be cleaved under specific conditions to reveal a hydroxyl group, as previously mentioned. google.com This deprotection step is often achieved using reagents like boron trichloride. google.com

The fluorine atom and the ether linkage also contribute to the molecule's utility. The presence of the fluorine atom can influence the electronic properties of the aromatic ring, which in turn can affect the reactivity of the aldehyde group and the outcomes of aromatic substitution reactions.

A documented synthesis of this compound involves a Grignard exchange reaction. google.com In this process, 1-bromo-2-fluoro-4-isopropoxybenzene (B1374958) is treated with isopropyl magnesium chloride, followed by the addition of dimethylformamide (DMF) to introduce the aldehyde functionality. google.com This method demonstrates a practical route to this valuable intermediate.

Relevance within Fluorinated Organic Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. orgsyn.org Fluorine-containing compounds often exhibit unique biological activities and improved pharmacokinetic properties compared to their non-fluorinated counterparts. orgsyn.org Therefore, fluorinated building blocks like this compound are of significant interest.

Impact of Fluorine Substitution on Reactivity and Synthetic Strategy

The presence of a fluorine atom on the aromatic ring of this compound has several important consequences for its reactivity and how it is utilized in synthesis. Fluorine is the most electronegative element, and its presence on the benzene ring withdraws electron density through the sigma bond network (inductive effect). This can have a profound impact on the reactivity of the molecule.

The electron-withdrawing nature of the fluorine atom can:

Activate the aromatic ring towards nucleophilic aromatic substitution (SNAr): While the isobutoxy group is not an ideal leaving group, the fluorine atom can be displaced by strong nucleophiles under certain conditions. This is a common reactivity pattern for fluoroaromatic compounds. acgpubs.org

Influence the regioselectivity of electrophilic aromatic substitution: The fluorine and isobutoxy groups will direct incoming electrophiles to specific positions on the aromatic ring.

Modify the reactivity of the aldehyde group: The electron-withdrawing effect of the fluorine can make the aldehyde carbon more electrophilic and thus more susceptible to nucleophilic attack.

The synthesis of fluorinated aromatic compounds often requires specialized methods. Halogen exchange reactions, where a different halogen is replaced by fluorine, are a common strategy for introducing fluorine into an aromatic ring. google.com The development of new and efficient fluorination reactions remains an active area of research in organic chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8(2)7-14-10-4-3-9(6-13)11(12)5-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXHHGHSUBJSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 4 Isobutoxybenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, readily available precursors. For 2-Fluoro-4-isobutoxybenzaldehyde, two primary disconnection strategies emerge, focusing on the formation of the aldehyde group and the ether linkage.

Strategy A: Formyl Group Introduction (C-C Bond Disconnection) This approach disconnects the C-C bond between the aromatic ring and the aldehyde's carbonyl carbon. This leads back to a 1-fluoro-3-isobutoxybenzene (B8554846) derivative functionalized with a group suitable for conversion into an aldehyde. A logical precursor would be a halogenated arene, such as 1-bromo-2-fluoro-4-isobutoxybenzene, which can be transformed into the target aldehyde via a formylation reaction, commonly involving a Grignard reagent.

Strategy B: Ether Bond Formation (C-O Bond Disconnection) The second key disconnection breaks the ether C-O bond of the isobutoxy group. This retrosynthetic step points to 2-fluoro-4-hydroxybenzaldehyde (B1296990) as a key intermediate and an isobutyl electrophile, such as isobutyl bromide. The forward synthetic reaction would then be a nucleophilic substitution, specifically a Williamson ether synthesis.

These two disconnections form the basis for the primary synthetic routes to this compound, each offering distinct advantages in terms of starting material availability and reaction control.

Development of Novel Synthetic Pathways

Building upon the retrosynthetic framework, several synthetic pathways have been developed. These methods leverage classic organometallic reactions and etherification techniques to construct the target molecule efficiently.

Grignard-Based Approaches for Aryl Aldehyde Formation

The formation of an aldehyde on an aromatic ring can be effectively achieved using Grignard reagents. A patented method provides a clear example of this strategy for a structurally similar compound, which is applicable here. google.com

The synthesis begins with a precursor like 3-fluorophenol (B1196323). The phenolic hydroxyl is first protected, and then the aromatic ring is brominated to yield a halogenated intermediate. This intermediate is then used to form a Grignard reagent. The general steps are:

Etherification: 3-Fluorophenol is reacted with an isobutyl halide to form 1-fluoro-3-isobutoxybenzene.

Bromination: The resulting ether is regioselectively brominated to install a bromine atom, typically at the position ortho to the fluorine and para to the isobutoxy group, yielding 1-bromo-2-fluoro-4-isobutoxybenzene.

Grignard Reaction and Formylation: The bromo-derivative is treated with magnesium to form the corresponding Grignard reagent. This organometallic intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to produce the final product, this compound, after acidic workup. google.comwalisongo.ac.id

A representative reaction sequence based on a similar synthesis is detailed below. google.com

| Step | Reactants | Reagents | Product |

| 1 | 3-Fluorophenol, Isobutyl bromide | K₂CO₃, Acetonitrile | 1-Fluoro-3-isobutoxybenzene |

| 2 | 1-Fluoro-3-isobutoxybenzene | Brominating Agent (e.g., NBS) | 1-Bromo-2-fluoro-4-isobutoxybenzene |

| 3 | 1-Bromo-2-fluoro-4-isobutoxybenzene | Mg, THF; then DMF | This compound |

Phenolic Etherification Strategies for Isobutoxy Moiety Introduction

This pathway introduces the isobutoxy group at a later stage of the synthesis. The key reaction is the Williamson ether synthesis, performed on a phenolic precursor that already contains the fluoro and aldehyde functionalities.

The starting material for this route is 2-fluoro-4-hydroxybenzaldehyde. The synthesis proceeds as follows:

Deprotonation: The acidic phenolic proton of 2-fluoro-4-hydroxybenzaldehyde is removed by a base, such as cesium bicarbonate or potassium carbonate, in a polar aprotic solvent like acetonitrile. nih.gov This generates a phenoxide anion.

Nucleophilic Substitution (SN2): The resulting phenoxide acts as a nucleophile and reacts with an alkylating agent like isobutyl bromide. The phenoxide displaces the bromide in an SN2 reaction to form the desired ether linkage, yielding this compound.

This method benefits from the high regioselectivity often observed in the alkylation of 2,4-dihydroxybenzaldehydes, where the hydroxyl group at the 4-position is typically more nucleophilic than the one at the 2-position. nih.govresearchgate.net

| Reactant | Alkylating Agent | Base | Solvent | Product |

| 2-Fluoro-4-hydroxybenzaldehyde | Isobutyl bromide | CsHCO₃ or K₂CO₃ | Acetonitrile | This compound |

Metal-Catalyzed Cross-Coupling Reactions in Aryl Fluoride (B91410) Systems

The carbon-fluorine bond is the strongest single bond to carbon, making aryl fluorides challenging substrates for cross-coupling reactions. However, recent advancements in catalysis have enabled the activation of these robust bonds. Nickel and palladium catalysts, in particular, have shown promise.

While direct formylation via C-F activation is still a developing area, existing methods for C-C bond formation can be envisioned. For instance, a nickel-catalyzed cross-coupling of an aryl fluoride with an organozinc reagent could be adapted. organic-chemistry.org Using an appropriate organozinc carrying a protected aldehyde equivalent, one could potentially construct the carbon skeleton.

A plausible, though theoretical, sequence could involve:

Starting with a difluoro- or fluoro-iodo-benzene derivative.

Employing a nickel catalyst, such as Ni(PCy3)2Cl2, which is effective for coupling aryl fluorides with organozinc reagents. organic-chemistry.org

The organozinc partner would need to contain a masked aldehyde group.

Subsequent deprotection would reveal the aldehyde functionality.

Similarly, palladium-catalyzed reactions that activate C-F bonds, such as couplings with N-tosylhydrazones, could offer alternative routes to introduce the substituted benzyl (B1604629) moiety. rsc.org These advanced methods highlight the potential for future synthetic strategies that leverage direct C-F functionalization. morressier.com

Catalytic and Asymmetric Synthesis Approaches

The target molecule, this compound, is achiral. Therefore, asymmetric synthesis—the selective production of a single enantiomer—is not directly required for its preparation. However, the principles of catalysis are central to optimizing its synthesis, and asymmetric approaches become highly relevant for producing chiral derivatives that may have applications in pharmaceuticals or materials science.

For instance, catalytic methods can be used to generate chiral molecules from aromatic aldehydes. A synergistic palladium/copper catalytic system has been developed to react aromatic aldehydes with a silylboronate and an aryl bromide, generating chiral silyl-protected secondary alcohols with high enantioselectivity. acs.org Such a strategy could be applied to this compound to create complex, enantioenriched products.

Furthermore, asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool. youtube.com Proline-catalyzed reactions, for example, can be used for asymmetric transformations of aldehydes. youtube.com These catalytic systems could be employed in subsequent reactions where this compound serves as a starting material for more complex chiral targets.

Chemo-, Regio-, and Stereoselective Control in Synthetic Design

Precise control over selectivity is paramount in multistep organic synthesis to maximize yield and minimize purification efforts.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In a Grignard-based synthesis starting from a dihaloarene (e.g., 1-bromo-4-chlorobenzene), the Grignard reagent forms preferentially at the more reactive C-Br bond, leaving the C-Cl bond intact. walisongo.ac.id This principle allows for selective functionalization.

Regioselectivity is the control of reaction position on a molecule. This is critical in several steps:

Aromatic Substitution: During the bromination of 1-fluoro-3-isobutoxybenzene, the directing effects of the fluoro (ortho-, para-directing) and isobutoxy (ortho-, para-directing) groups must align to favor the desired 2-bromo isomer.

Etherification: In the alkylation of 2,4-dihydroxybenzaldehyde (B120756) analogues, the 4-hydroxyl group is significantly more reactive than the 2-hydroxyl group. The 2-hydroxyl group's acidity and nucleophilicity are reduced due to intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. researchgate.net This inherent difference allows for highly regioselective alkylation at the 4-position. nih.gov

Stereoselectivity involves controlling the formation of stereoisomers. While the target molecule is achiral, stereocontrol is crucial when synthesizing derivatives. For example, if the aldehyde were to be reduced to an alcohol and then used in a subsequent reaction, a new stereocenter would be created. Frustrated Lewis Pair (FLP) chemistry has been used for the stereoselective C-F bond activation in geminal difluoroalkanes, demonstrating how stereochemistry can be installed and controlled in fluorinated molecules. nih.govsemanticscholar.org Such principles would be vital for extending the chemistry of this compound to chiral targets.

Application of Protecting Group Chemistry

In the multi-step synthesis of complex organic molecules such as this compound, protecting group chemistry is a critical tool for achieving high yields and ensuring the chemoselectivity of reactions. Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from reacting in a subsequent step while transformations are carried out elsewhere in the molecule. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its selective removal (deprotection) without affecting other parts of the molecule.

A key precursor in many synthetic routes to this compound is 2-fluoro-4-hydroxybenzaldehyde. The synthesis of this precursor from 3-fluorophenol often necessitates the protection of the phenolic hydroxyl group. This protection prevents unwanted side reactions during the introduction of the aldehyde functionality. A notable example involves the use of an isopropyl group as a protecting group for the hydroxyl moiety. In this process, 3-fluorophenol is first protected as 1-fluoro-3-isopropoxybenzene. Following this, the molecule undergoes bromination and then a Grignard reagent exchange, followed by a reaction with dimethylformamide (DMF) to introduce the aldehyde group. The final step is the deprotection of the isopropyl group to yield 2-fluoro-4-hydroxybenzaldehyde. google.com This strategy highlights the importance of selecting a robust protecting group that can withstand the conditions of Grignard reactions.

The following table outlines the key steps in a synthesis of 2-fluoro-4-hydroxybenzaldehyde where a protecting group is utilized:

| Step | Reactant | Reagents | Product | Protecting Group |

| 1 | 3-Fluorophenol | 2-Bromopropane, K₂CO₃ | 1-Fluoro-3-isopropoxybenzene | Isopropyl |

| 2 | 1-Fluoro-3-isopropoxybenzene | Brominating agent | 1-Bromo-2-fluoro-4-isopropoxybenzene (B1374958) | Isopropyl |

| 3 | 1-Bromo-2-fluoro-4-isopropoxybenzene | Mg, DMF | 2-Fluoro-4-isopropoxybenzaldehyde | Isopropyl |

| 4 | 2-Fluoro-4-isopropoxybenzaldehyde | Deprotection agent | 2-Fluoro-4-hydroxybenzaldehyde | - |

In the broader context of synthesizing substituted benzaldehydes, the aldehyde group itself can be protected to allow for selective reactions at other positions. Aldehydes are highly reactive towards nucleophiles and reducing agents. Therefore, if a synthetic route for a derivative of this compound required a reaction incompatible with a free aldehyde (e.g., a Grignard reaction to modify another part of the molecule), the aldehyde group would need to be protected.

A common and effective method for protecting aldehydes is the formation of acetals, particularly cyclic acetals, due to their stability. chemistrysteps.comquimicaorganica.org For instance, the aldehyde could be reacted with ethylene (B1197577) glycol in the presence of an acid catalyst to form a 1,3-dioxolane. This protected form is stable under basic, neutral, and nucleophilic conditions. chemistrysteps.com Once the desired chemical transformation on another part of the molecule is complete, the aldehyde can be regenerated by acidic hydrolysis. quimicaorganica.org

The table below illustrates a general strategy for the use of an acetal (B89532) as a protecting group for an aldehyde during a hypothetical synthetic transformation:

| Stage | Process | Typical Reagents | Functional Group State |

| 1 | Protection | Ethylene glycol, p-toluenesulfonic acid | Aldehyde converted to cyclic acetal |

| 2 | Transformation | e.g., Grignard reagent, organolithium reagent | Acetal is stable and unreactive |

| 3 | Deprotection | Aqueous acid (e.g., HCl, H₂SO₄) | Acetal is hydrolyzed back to the aldehyde |

The strategic use of such protecting groups allows for a high degree of control in the synthesis, enabling the construction of complex molecules with multiple functional groups like this compound with precision and efficiency.

Chemical Reactivity and Transformation Studies of 2 Fluoro 4 Isobutoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental property is the basis for a variety of important transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com Subsequent protonation of this intermediate yields an alcohol. The rate and reversibility of the addition depend on the strength of the nucleophile. masterorganicchemistry.com

Strong, basic nucleophiles like those found in Grignard reagents (R-MgX) or organolithium reagents (R-Li) add irreversibly to form secondary alcohols. masterorganicchemistry.com Similarly, hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the aldehyde to a primary alcohol through the irreversible addition of a hydride ion (H⁻). masterorganicchemistry.comyoutube.com Weaker nucleophiles, such as cyanide or alcohols, often participate in reversible addition reactions. masterorganicchemistry.com The fluorine and isobutoxy groups on the aromatic ring can electronically influence the reactivity of the aldehyde group, with the electron-withdrawing nature of fluorine potentially enhancing the electrophilicity of the carbonyl carbon. innospk.com

Table 1: Representative Nucleophilic Addition Reactions on Substituted Benzaldehydes

| Nucleophile Type | Reagent Example | Product Type | Notes |

|---|---|---|---|

| Organometallic | Isobutylmagnesium bromide | Secondary Alcohol | Forms a new carbon-carbon bond; reaction is irreversible. |

| Hydride | Sodium Borohydride (NaBH₄) | Primary Alcohol | A standard method for aldehyde reduction. |

| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin | The reaction is reversible and base-catalyzed. |

| Alcohol | Ethanol (in acid) | Acetal (B89532) | Proceeds via a hemiacetal intermediate. |

Condensation Reactions (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aromatic aldehyde (which cannot enolize) and an enolizable ketone or aldehyde, typically catalyzed by a base like sodium hydroxide. gordon.eduwikipedia.org 2-Fluoro-4-isobutoxybenzaldehyde serves as the electrophilic partner in this reaction. The base abstracts an acidic α-hydrogen from the ketone (e.g., acetone) to form a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of the benzaldehyde (B42025) derivative. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield a conjugated α,β-unsaturated ketone, often known as a chalcone. gordon.edusapub.org This dehydration step is thermodynamically driven by the formation of an extended conjugated system involving the aromatic ring and the carbonyl group. gordon.edu

Solvent-free methods using solid NaOH have been shown to produce high yields (96-98%) of α,α'-bis-(substituted-benzylidene)cycloalkanones from various substituted benzaldehydes. nih.gov Microwave-assisted syntheses have also been employed to improve reaction times and yields for producing chalcone derivatives from fluorinated benzaldehydes. sapub.orgnih.gov

Table 2: Example of Claisen-Schmidt Condensation

| Aldehyde | Ketone | Base Catalyst | Typical Product |

|---|---|---|---|

| This compound | Acetone | NaOH | (E)-4-(2-Fluoro-4-isobutoxyphenyl)but-3-en-2-one |

| This compound | Acetophenone | NaOH | (E)-1-(2-Fluoro-4-isobutoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone) |

Redox Manipulations and Pathways

The aldehyde functional group exists in an intermediate oxidation state and can be readily either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common laboratory oxidizing agents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can convert the aldehyde group of this compound into a 2-fluoro-4-isobutoxybenzoic acid. Another sophisticated method is the Baeyer-Villiger oxidation, which can convert aromatic aldehydes into phenols. This reaction proceeds by first converting the aldehyde to a formate ester, which is then hydrolyzed. This method has been successfully applied to the synthesis of fluorinated phenols from fluorinated benzaldehydes. nih.gov

Reduction: The reduction of the aldehyde to a primary alcohol, (2-fluoro-4-isobutoxyphenyl)methanol, is a fundamental transformation. This is most commonly achieved using complex metal hydrides. Sodium borohydride (NaBH₄) is a mild and selective reagent that readily reduces aldehydes in the presence of other functional groups like esters. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also accomplishes this transformation effectively. youtube.com

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is rendered electron-rich by the isobutoxy group but is also influenced by the electron-withdrawing fluorine atom. This dual nature affects its susceptibility to both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution Processes

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution are governed by the existing substituents. libretexts.org

-OCH₂(CH₃)₂ (Isobutoxy group): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

-F (Fluoro group): Halogens are a unique class. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (sigma complex) when attack occurs at these positions. researchgate.net

-CHO (Aldehyde group): This is a deactivating, meta-directing group because it withdraws electron density from the ring through both induction and resonance.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration (HNO₃, H₂SO₄) | NO₂⁺ | 2-Fluoro-4-isobutoxy-5-nitrobenzaldehyde |

| Bromination (Br₂, FeBr₃) | Br⁺ | 3-Bromo-2-fluoro-4-isobutoxybenzaldehyde |

| Friedel-Crafts Acylation (RCOCl, AlCl₃) | RCO⁺ | 3-Acyl-2-fluoro-4-isobutoxybenzaldehyde |

Nucleophilic Aromatic Substitution Activated by Fluorine

While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions. libretexts.org This reaction requires an electron-deficient aromatic ring and a good leaving group. The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.org

In this compound, the fluorine atom can act as a leaving group. The aldehyde group (-CHO) is an electron-withdrawing group, positioned para to the fluorine. This arrangement activates the C-F bond towards nucleophilic attack. Studies on chalcone synthesis from di- and tri-fluorine-substituted benzaldehydes have shown that a nucleophilic aromatic substitution can occur, where a methoxy group from the solvent (methanol) displaces a fluorine atom at the para position. acgpubs.org This indicates that strong nucleophiles can displace the fluorine from the this compound ring, especially when activated by the para-aldehyde group.

Table 4: Example of Nucleophilic Aromatic Substitution on a Related Compound

| Substrate | Nucleophile / Conditions | Product | Reference |

|---|---|---|---|

| 4-Fluorobenzaldehyde | 4-Methoxyphenol / K₂CO₃, DMSO | 4-(4-Methoxyphenoxy)benzaldehyde | researchgate.net |

| Di- and tri-fluorobenzaldehydes | CH₃O⁻ (from KOH/Methanol) | Methoxy-substituted chalcone | acgpubs.org |

Transformations Involving the Isobutoxy Moiety

The isobutoxy group of this compound is a key functional moiety that can undergo specific chemical transformations, primarily involving the cleavage of the ether linkage. This reaction is significant as it allows for the conversion of the isobutoxy derivative back to the corresponding phenol (B47542), 2-Fluoro-4-hydroxybenzaldehyde (B1296990). This transformation is often referred to as a deprotection step in multi-step organic syntheses.

A notable example of this transformation is documented in the synthesis of 2-Fluoro-4-hydroxybenzaldehyde, where a similar compound, 2-fluoro-4-isopropoxybenzaldehyde, is deprotected. In this process, the ether linkage is cleaved using boron trichloride (BCl₃) to yield the desired 2-Fluoro-4-hydroxybenzaldehyde nih.gov. This suggests that the isobutoxy group in this compound can be similarly cleaved under appropriate conditions using a Lewis acid like boron trichloride.

The general reaction for the cleavage of an aryl ether, such as the isobutoxy group in this compound, involves the breaking of the C-O bond. This can be achieved under acidic conditions. fiveable.melibretexts.orgwikipedia.orgmasterorganicchemistry.com The stability of ethers makes their cleavage a reaction that typically requires strong reagents or specific catalysts. wikipedia.org

Below is a data table summarizing the transformation of a related compound, which provides a basis for the expected reactivity of the isobutoxy moiety in this compound.

| Starting Material | Reagent | Product | Reaction Type |

| 2-Fluoro-4-isopropoxybenzaldehyde | Boron Trichloride (BCl₃) | 2-Fluoro-4-hydroxybenzaldehyde | Ether Cleavage / Deprotection |

This transformation highlights a key aspect of the chemical reactivity of the isobutoxy group, demonstrating its role as a protecting group for a phenolic hydroxyl group that can be removed when needed in a synthetic sequence.

Mechanistic Investigations of Chemical Reactions

Detailed mechanistic studies specifically for reactions involving this compound are not extensively reported in the available scientific literature. However, the cleavage of the aryl-isobutyl ether bond is expected to proceed through established mechanisms for acid-catalyzed ether cleavage. Generally, such reactions can follow either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions. fiveable.melibretexts.orgwikipedia.org

Specific reaction intermediates for the transformations of this compound have not been experimentally isolated and characterized in dedicated studies. For the acid-catalyzed cleavage of the isobutoxy group, a plausible intermediate would be an oxonium ion, formed by the protonation of the ether oxygen. fiveable.me

In a potential Sₙ1 pathway, the protonated ether could then cleave to form a relatively stable carbocation from the isobutyl group and 2-fluoro-4-hydroxybenzaldehyde. The stability of the potential carbocation is a key factor in determining the reaction pathway. fiveable.me In an Sₙ2 mechanism, the reaction would proceed via a transition state where a nucleophile attacks the carbon of the isobutyl group attached to the ether oxygen, leading to the displacement of the 2-fluoro-4-hydroxyphenyl group.

There is no specific information available in the reviewed literature regarding the analysis of transition states in reactions of this compound. Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for analyzing transition states in chemical reactions. For instance, DFT has been used to investigate the reaction mechanism between benzaldehyde and other reactants, providing insights into the energetic properties of transition states. mdpi.com However, no such studies have been published specifically for this compound.

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the current body of scientific literature. The kinetics of ether cleavage reactions are generally influenced by the stability of the intermediates and transition states. fiveable.me For example, reactions proceeding through more stable carbocation intermediates, characteristic of an Sₙ1 pathway, would likely have different kinetic profiles compared to those following a concerted Sₙ2 mechanism.

Thermodynamic considerations would involve the relative stabilities of the reactants, intermediates, and products. The cleavage of the C-O ether bond is an endergonic process that is driven by the formation of more stable products under the reaction conditions.

Derivatization and Structural Modification of 2 Fluoro 4 Isobutoxybenzaldehyde

Synthesis of Structurally Modified Analogues

The generation of analogues of 2-fluoro-4-isobutoxybenzaldehyde with altered substitution patterns or different side chains allows for a systematic investigation of how these structural changes influence the properties of the molecule.

Positional Isomers of Fluorine and Isobutoxy Groups

The synthesis of positional isomers of this compound, where the fluorine and isobutoxy groups are at different positions on the benzaldehyde (B42025) ring, provides valuable insights into the impact of substituent placement on chemical reactivity and biological activity. For instance, the synthesis of 3-fluoro-4-isobutoxybenzaldehyde (B1385916) can be achieved from 3-fluoro-4-hydroxybenzaldehyde, which in turn can be synthesized from 3-fluoro-4-methoxybenzaldehyde (B1294953) by treatment with hydrobromic acid. chemicalbook.com Similarly, 2-isobutoxy-4-fluorobenzaldehyde represents another key positional isomer. The synthesis of such isomers often involves multi-step sequences starting from appropriately substituted precursors. For example, a general route to 4-alkoxy-2-fluorobenzaldehydes can involve the formylation of a corresponding 1-alkoxy-3-fluorobenzene derivative.

The synthesis of 2-fluoro-4-hydroxybenzaldehyde (B1296990), a precursor to the isobutoxy derivative, can be accomplished through a sequence involving the protection of the hydroxyl group of 3-fluorophenol (B1196323) as an isopropyl ether, followed by bromination and a Grignard reaction with DMF. google.com The synthesis of 2-fluoro-4-bromobenzaldehyde, a potential intermediate for various isomers, has been reported via a metal-halogen exchange reaction of 1,4-dibromo-2-fluorobenzene (B72686) followed by formylation. google.com Another related compound, 3-fluoro-4-hydroxybenzaldehyde, is a known intermediate for various derivatives, including chalcones and curcumin (B1669340) analogues. ossila.com The synthesis of 4-(3-fluorobenzyloxy)benzaldehyde, an isomer with a different linkage, can be prepared by reacting 4-hydroxybenzaldehyde (B117250) with 3-fluorobenzyl chloride. guidechem.com

Modifications of the Alkoxy Side Chain

Altering the isobutoxy side chain of this compound is another important structural modification. This can involve changing the length or branching of the alkyl group, or even replacing it with a different functional group altogether. One common method to modify the alkoxy chain is through ether cleavage, which typically requires strong acids like HBr or HI. masterorganicchemistry.comopenstax.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This reaction proceeds via either an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism, depending on the structure of the ether. openstax.orglibretexts.orgmasterorganicchemistry.comlibretexts.org For a primary ether like the isobutoxy group, an S\textsubscript{N}2 mechanism is expected, leading to the formation of 2-fluoro-4-hydroxybenzaldehyde and the corresponding isobutyl halide. openstax.orglibretexts.org The resulting phenol (B47542) can then be re-alkylated with different alkyl halides to introduce new alkoxy side chains.

The synthesis of various alkoxy-substituted benzaldehydes is a topic of commercial interest, with applications in flavors, fragrances, and pharmaceuticals. google.com The choice of the alkoxy group can significantly influence the properties of the final molecule. For example, the synthesis of various 2'-deoxy-2'-fluoro-2'-methyl purine (B94841) nucleoside analogues highlights the importance of modifying side chains to develop new therapeutic agents. nih.gov

Generation of Complex Organic Structures

The aldehyde functionality of this compound is a reactive handle that allows for the construction of more complex organic structures, including various derivatives and heterocyclic systems.

Formation of Oxime and Amine Derivatives

The aldehyde group readily undergoes condensation reactions with hydroxylamine (B1172632) to form oximes. Furthermore, it is a key precursor for the synthesis of amines via reductive amination. nih.govorganic-chemistry.orgmasterorganicchemistry.com This one-pot reaction typically involves the formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction of the imine to the corresponding amine. nih.govlibretexts.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), which are known for their selectivity in reducing imines in the presence of aldehydes. nih.govorganic-chemistry.orgmasterorganicchemistry.comcommonorganicchemistry.com The reactivity of the aldehyde can be influenced by the presence of the fluorine substituent. researchgate.net

Reductive amination is a versatile method for synthesizing a wide range of primary, secondary, and tertiary amines. nih.govlibretexts.orgorganic-chemistry.orgnih.gov For example, the reaction of 4-fluoroacetophenone with benzylamine (B48309) under hydrogenation conditions demonstrates the synthesis of a secondary amine. researchgate.net The choice of amine and reaction conditions allows for the introduction of diverse substituents, leading to a library of amine derivatives for further investigation.

Cyclization and Annulation Strategies for Heterocyclic Systems

The presence of both an aldehyde and a fluorine atom on the aromatic ring of this compound opens up possibilities for various cyclization and annulation reactions to construct heterocyclic systems. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, while the aldehyde can participate in condensations and other ring-forming transformations.

Synthesis of Ester and Amide Derivatives

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, which can then be converted into a variety of ester and amide derivatives. The oxidation can be achieved using various oxidizing agents. The resulting 2-fluoro-4-isobutoxybenzoic acid can then be esterified through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com Alternatively, esters can be synthesized by reacting the carboxylate salt with an alkyl halide. youtube.com

Amide bond formation is another crucial transformation. diva-portal.org This can be accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. researchgate.net These ester and amide derivatives significantly expand the chemical space accessible from this compound, providing a platform for the development of new compounds with tailored properties.

Applications As a Key Intermediate in Advanced Organic Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

2-Fluoro-4-isobutoxybenzaldehyde serves as a crucial starting material in the multi-step synthesis of various pharmaceutical intermediates. The aldehyde group provides a reactive site for forming new carbon-carbon and carbon-nitrogen bonds, essential for building the core structures of many drugs.

While direct synthesis pathways for the atypical antipsychotic drug Pimavanserin using this compound are not explicitly detailed in publicly available literature, the synthesis of Pimavanserin and related scaffolds involves intermediates such as 4-isobutoxybenzylamine or 4-isobutoxybenzaldehyde. The synthesis of these precursors often starts from p-hydroxybenzaldehyde, which is then alkylated to introduce the isobutoxy group. It is plausible that a fluorinated analogue like this compound could be employed in the synthesis of novel Pimavanserin-related scaffolds to explore the impact of fluorine substitution on the pharmacological activity of the resulting compounds. The general synthetic routes to Pimavanserin highlight the importance of substituted benzaldehydes in constructing the final drug molecule.

Melanin-concentrating hormone receptor 1 (MCHR1) antagonists are being investigated for the treatment of obesity and other metabolic disorders. The synthesis of these complex molecules often involves the use of substituted benzaldehydes as key starting materials. For instance, the synthesis of certain MCHR1 antagonists involves the reaction of a substituted benzaldehyde (B42025) with other heterocyclic moieties. While specific examples detailing the use of this compound are not prevalent, the general synthetic strategies for MCHR1 antagonists suggest that this fluorinated and alkoxy-substituted benzaldehyde could serve as a valuable precursor for creating novel antagonists with potentially improved properties.

Fused tricyclic imidazole derivatives are an important class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of such scaffolds can be achieved through various methods, including the condensation of ortho-diaminoarenes with aldehydes. This reaction, followed by cyclization and subsequent transformations, can lead to the formation of the desired tricyclic imidazole core. The use of a substituted benzaldehyde like this compound in such a synthetic sequence would allow for the introduction of the 2-fluoro-4-isobutoxyphenyl moiety onto the imidazole ring, enabling the exploration of structure-activity relationships and the development of new potential therapeutic agents.

Benzosuberone derivatives are of interest in medicinal chemistry due to their presence in some biologically active compounds. The synthesis of these seven-membered ring systems can involve intramolecular cyclization reactions where a substituted aromatic ring is a key component. While direct synthetic routes starting from this compound are not well-documented, it is conceivable that this compound could be elaborated through a series of reactions to generate a precursor suitable for cyclization to a benzosuberone system. The substituted phenyl ring of the benzaldehyde would ultimately become part of the fused bicyclic structure of the benzosuberone derivative.

The synthesis of various bicyclic nitrogen-containing heterocycles often utilizes aldehydes as a key source of one or more carbon atoms in the final ring system.

Use in JAK2 Inhibitor Scaffold Construction (via related fluorinated benzaldehydes)

While specific examples detailing the direct use of this compound in the synthesis of Janus kinase 2 (JAK2) inhibitors are not extensively reported in peer-reviewed literature, the utility of structurally related fluorinated benzaldehydes in this area is well-established. JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways, and its aberrant activity is linked to myeloproliferative neoplasms and autoimmune disorders.

The construction of potent and selective JAK2 inhibitors often involves the incorporation of fluorine-containing aromatic moieties. The aldehyde functionality of compounds like this compound provides a versatile handle for various chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, which are instrumental in building the complex heterocyclic scaffolds characteristic of many JAK2 inhibitors. The fluorine atom can enhance the binding affinity of the inhibitor to the ATP-binding pocket of the JAK2 enzyme and can also improve the metabolic profile of the drug candidate by blocking potential sites of metabolism.

Integration into Agrochemical and Specialty Chemical Synthesis

In the field of agrochemicals, the unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel pesticides. The presence of a fluorine atom in an active ingredient can lead to increased efficacy, enhanced metabolic stability, and a more favorable environmental profile. The aldehyde group can be readily converted into other functional groups, allowing for the creation of a diverse range of potential herbicides, fungicides, and insecticides. The isobutoxy group can also be modified to fine-tune the physicochemical properties of the final product, such as its solubility and soil mobility.

Beyond agrochemicals, this compound can be utilized in the synthesis of specialty chemicals. For instance, it can serve as a precursor for the development of novel dyes and pigments, where the electronic effects of the fluorine and isobutoxy groups can influence the color and stability of the resulting chromophores.

Development of Precursors for Advanced Materials

The distinct electronic and physical properties imparted by the fluorine and isobutoxy substituents make this compound a valuable starting material for the synthesis of advanced materials. In the field of polymer science, this aldehyde can be incorporated into polymer backbones through various polymerization reactions. The resulting fluorinated polymers may exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for applications in high-performance coatings, membranes, and electronic components.

Theoretical and Computational Studies of 2 Fluoro 4 Isobutoxybenzaldehyde and Its Transformations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the arrangement of electrons within a molecule, which in turn dictates its physical and chemical properties. For 2-Fluoro-4-isobutoxybenzaldehyde, methods like Density Functional Theory (DFT) are employed to compute its molecular structure and electron distribution. These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation and then determining various electronic properties.

The electronic structure of this compound is heavily influenced by its substituents: the electron-withdrawing fluoro and aldehyde groups, and the electron-donating isobutoxy group. The interplay of these groups on the aromatic ring determines the electron density at different positions, affecting the molecule's reactivity.

Key Calculated Electronic Properties:

| Property | Significance for this compound |

| Dipole Moment | Indicates the overall polarity of the molecule, arising from the asymmetrical arrangement of electronegative (F, O) and electropositive atoms. |

| Electron Density Distribution | Highlights regions of the molecule that are electron-rich (potential sites for electrophilic attack) or electron-poor (potential sites for nucleophilic attack). The carbonyl carbon of the aldehyde is a key electrophilic site. |

| Electrostatic Potential (ESP) Map | Visually represents the charge distribution. For this molecule, negative potential would be concentrated near the oxygen and fluorine atoms, while positive potential would be found near the aldehyde proton and the carbon of the carbonyl group. |

Molecular Orbital (MO) theory describes how atomic orbitals on individual atoms combine to form molecular orbitals that extend over the entire molecule. For this compound, this theory is used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These "frontier orbitals" are crucial for predicting reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. In substituted benzenes, the HOMO is typically a π-orbital of the aromatic ring. The electron-donating isobutoxy group raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. The electron-withdrawing aldehyde and fluoro groups lower the energy of the LUMO, particularly on the aldehyde's carbonyl carbon, making it the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Conceptual HOMO-LUMO Characteristics for this compound:

| Molecular Orbital | Primary Location/Character | Implication for Reactivity |

| HOMO | Delocalized π-system of the benzene (B151609) ring, with significant contribution from the isobutoxy oxygen. | Site of electron donation in reactions with electrophiles. |

| LUMO | Primarily localized on the carbonyl group (C=O) of the aldehyde function. | Site of electron acceptance in reactions with nucleophiles. |

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling is a vital tool for elucidating the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, an energy profile for a reaction pathway can be constructed. For this compound, this could be applied to its synthesis or its subsequent transformations.

For example, a key step in the synthesis of related compounds involves the formylation of a substituted benzene ring. Computational modeling of this process would involve:

Geometry Optimization: Calculating the stable structures of the reactants, intermediates, and products.

Transition State Searching: Identifying the highest energy point (the transition state) along the reaction coordinate that connects reactants to products.

Frequency Calculations: Confirming the nature of the stationary points (as minima or transition states) and calculating thermodynamic properties like Gibbs free energy.

The resulting energy profile reveals the activation energy (the energy barrier that must be overcome for the reaction to occur), which is directly related to the reaction rate. It can also help determine whether a reaction is thermodynamically favorable (i.e., the products are lower in energy than the reactants).

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural or computed properties (known as descriptors) with its chemical reactivity. While specific QSRR studies on this compound are not prominent, the methodology can be applied to a series of related aromatic aldehydes to predict their reactivity in a specific transformation.

The process involves:

Data Set Collection: Assembling a group of related molecules with experimentally measured reactivity data (e.g., reaction rates or equilibrium constants).

Descriptor Calculation: Computing a variety of numerical descriptors for each molecule that encode its structural, electronic, or topological features.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create a mathematical equation that links the descriptors to the observed reactivity.

Relevant Molecular Descriptors for a QSRR Study of Aromatic Aldehydes:

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability. |

| Partial Charge on Carbonyl Carbon | Susceptibility to nucleophilic attack. | |

| Steric | Molecular Volume | Bulkiness of substituents near the reaction center. |

| Percent Buried Volume (%Vbur) | Steric hindrance at a specific atom. | |

| Topological | Connectivity Indices | Information about the branching and size of the molecule. |

| Hydrophobicity | LogP | Partitioning behavior between aqueous and organic phases. |

A successful QSRR model could then be used to predict the reactivity of new or untested aldehydes, including this compound, guiding synthetic efforts.

Prediction and Interpretation of Spectroscopic Parameters in Reaction Studies

Computational chemistry is widely used to predict spectroscopic data (such as NMR, IR, and UV-Vis spectra) for molecules. These predictions are invaluable for confirming the identity of a reaction product and for interpreting experimental spectra. For transformations involving this compound, DFT calculations can accurately predict the vibrational frequencies (IR) and the chemical shifts (NMR) of the expected product.

IR Spectroscopy: Calculations can predict the frequencies of characteristic vibrational modes, such as the C=O stretch of the aldehyde group and C-F and C-O stretching vibrations. Comparing the calculated spectrum with the experimental one helps confirm the presence of these functional groups.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Quantum chemical methods can calculate these shifts with good accuracy, aiding in the structural elucidation of reaction products or intermediates. For example, the predicted ¹³C chemical shift of the carbonyl carbon can confirm the aldehyde's presence.

These computational tools allow chemists to hypothesize a product structure, calculate its expected spectra, and compare it directly with experimental results, providing strong evidence for the outcome of a chemical transformation.

Analytical Methodologies for Structural Elucidation and Reaction Monitoring in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Fluoro-4-isobutoxybenzaldehyde, offering unparalleled insight into the molecular framework. nih.gov A combination of one-dimensional and two-dimensional NMR experiments is employed to fully characterize the compound and its reaction products.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei within the molecule.

¹H NMR: Proton NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, characteristic signals would be expected for the aldehydic proton, the aromatic protons, and the protons of the isobutoxy group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for the identification of the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the isobutoxy group. The coupling between carbon and fluorine atoms (J-coupling) can also be observed, providing further structural confirmation. nih.gov

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an essential tool. nih.gov It provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal is sensitive to the electronic effects of the surrounding substituents. Furthermore, coupling between the fluorine atom and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can be observed in ¹H and ¹³C spectra, respectively, which is crucial for confirming the position of the fluorine atom on the aromatic ring. nih.govsourceforge.io

A representative, though not specific to this exact molecule, set of NMR data for a related fluorinated compound is presented in the table below to illustrate the type of information obtained. rsc.org

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 7.32-7.31 | m | Aromatic | |

| ¹H | 3.14-3.10 | m | Methine | |

| ¹⁹F | -62.5 | s (br) |

This table is illustrative and does not represent actual data for this compound.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound derivatives and for elucidating the structures of unknown reaction products. researchgate.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For this compound, COSY would show correlations between the aromatic protons, helping to confirm their relative positions, and also within the isobutoxy group's proton network. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. youtube.comsdsu.edu This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, it would definitively link the proton signals of the isobutoxy group to their corresponding carbon signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of molecules. In the context of derivatives of this compound, NOESY could be used to confirm the spatial proximity of certain groups. researchgate.net

The application of these 2D NMR techniques provides a comprehensive picture of the molecular structure, leaving little room for ambiguity. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis in Synthetic Pathways

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and its derivatives, and to gain structural information through the analysis of fragmentation patterns. rsc.org In synthetic pathways, MS is used to confirm the identity of products and to identify byproducts.

The molecular ion peak (M+) in the mass spectrum gives the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, provides a fingerprint that can be used to confirm the structure. For aldehydes, characteristic fragmentation patterns include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org The fragmentation of the isobutoxy group would also produce characteristic ions.

| Technique | Information Gained |

| Low-Resolution MS | Nominal molecular weight and fragmentation pattern. |

| High-Resolution MS | Exact mass and molecular formula. |

| Tandem MS (MS/MS) | Detailed fragmentation pathways for structural elucidation. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Progression

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to monitor the progress of reactions. rsc.org

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies. For this compound, key IR absorption bands would include:

A strong C=O stretching vibration for the aldehyde group, typically in the range of 1680-1700 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

C-O stretching vibrations for the ether linkage.

C-F stretching vibrations. The disappearance of a reactant's characteristic peak or the appearance of a product's characteristic peak can be used to monitor the progress of a reaction. orientjchem.org For instance, in the synthesis of a derivative from the aldehyde, the C=O stretching frequency might shift or disappear.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov It measures the inelastic scattering of monochromatic light. While some vibrations are strong in the IR spectrum, others may be stronger in the Raman spectrum. This can provide additional structural information.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=O (aldehyde) | 1680-1700 |

| C=C (aromatic) | 1450-1600 |

| C-O (ether) | 1000-1300 |

| C-F | 1000-1400 |

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives and Intermediates

While this compound itself may be a liquid or low-melting solid, X-ray crystallography can be a powerful tool for determining the definitive three-dimensional structure of its solid derivatives or reaction intermediates. rsc.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Process Research and Development for Scalable Synthesis of 2 Fluoro 4 Isobutoxybenzaldehyde

Optimization of Reaction Conditions for Efficiency and Yield

The scalable synthesis of 2-Fluoro-4-isobutoxybenzaldehyde, a substituted benzaldehyde (B42025), relies on the careful optimization of reaction parameters to maximize yield and purity while minimizing costs and reaction time. A common synthetic approach would involve the etherification of a fluorophenol followed by formylation, or the nucleophilic substitution of a difluoro- or fluoro-iodobenzaldehyde.

Research into related syntheses highlights the criticality of several factors. For instance, in the preparation of alkoxy substituted benzaldehydes, the choice of solvent can significantly influence product purity and yield. google.com Aromatic hydrocarbons like toluene (B28343) have been shown to facilitate a "straight-through" chemical process, resulting in high-purity products. google.com Similarly, studies on the formation of other complex molecules emphasize the importance of catalyst selection, reaction temperature, and reagent concentration. researchgate.netresearchgate.net

For a hypothetical synthesis of this compound from 2-fluoro-4-hydroxybenzaldehyde (B1296990) and isobutyl bromide (a Williamson ether synthesis), key optimization parameters would include the base, solvent, temperature, and reaction time.

Table 1: Hypothetical Optimization of Williamson Ether Synthesis for this compound

| Parameter | Variation | Observed Effect on Yield/Purity | Rationale |

| Base | K₂CO₃ vs. NaH | NaH may lead to higher yields due to more complete deprotonation of the phenol (B47542), but poses greater safety and handling challenges. K₂CO₃ is a milder, safer, and more economical choice for industrial scale. | The strength and solubility of the base determine the rate of phenoxide formation. |

| Solvent | DMF vs. Acetonitrile | DMF's high polarity and boiling point can accelerate the reaction but makes solvent removal more difficult. Acetonitrile offers easier workup but may require longer reaction times. | The solvent must solubilize reactants and facilitate the S_N2 reaction mechanism. |

| Temperature | 50°C vs. 80°C | Increasing temperature to 80°C would likely decrease reaction time but may also increase the formation of elimination byproducts from isobutyl bromide, reducing overall yield and purity. | Balances reaction rate against the potential for side reactions. |

| Reaction Time | 4h vs. 12h | Extending reaction time can drive the reaction to completion, but beyond a certain point, it may lead to product degradation or increased byproduct formation. Monitoring by TLC or GC is crucial. | Ensures maximum conversion of the starting material. |

The ultimate goal of this optimization is to identify a set of conditions that provides a high yield (often targeted above 80-95%) of substantially pure product in a cost-effective and reproducible manner suitable for large-scale production. google.com

Exploration of Green Chemistry Principles and Sustainable Synthetic Routes

Applying the principles of green chemistry is essential for developing sustainable manufacturing processes for fine chemicals. This involves designing synthetic routes that reduce waste, minimize energy consumption, and utilize less hazardous materials.

For the synthesis of this compound, sustainable approaches could include:

Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product. For example, a direct C-H functionalization approach would be more atom-economical than a multi-step synthesis involving protecting groups.

Use of Safer Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF or toluene with greener alternatives such as ionic liquids or water, where feasible. researchgate.net

Energy Efficiency: Performing reactions at ambient temperature and pressure whenever possible to reduce energy consumption. researchgate.net Catalyst development is key to achieving high reaction rates under mild conditions.

Renewable Feedstocks: Exploring the potential to derive starting materials, such as isobutanol, from biological sources rather than petrochemicals.

Table 2: Comparison of Traditional vs. Green Synthetic Route Concepts

| Principle | Traditional Route (e.g., Formylation) | Potential Green Route | Sustainability Benefit |

| Starting Materials | Often derived from petroleum feedstocks. | Use of bio-based isobutanol. | Reduces reliance on fossil fuels. |

| Catalysis | May use stoichiometric reagents (e.g., in Vilsmeier-Haack formylation) that generate significant waste. | Employing a recyclable, heterogeneous catalyst for a direct carbonylation reaction. | Minimizes waste, allows for catalyst reuse. |

| Solvents | Use of chlorinated or polar aprotic solvents. | Reaction in supercritical CO₂ or an aqueous micellar system. | Reduces VOC emissions and hazardous waste. |

| Waste Generation | Generates stoichiometric byproducts and solvent waste. | High atom economy, minimal byproducts, and recyclable solvent/catalyst. | Lower E-Factor (environmental impact). |

The push for environmentally friendly chemical methodologies encourages the development of novel catalytic systems and reaction conditions that align with these principles, even at high concentrations with minimal solvent use. nih.gov

Studies on Catalyst Performance and Recycling in Process Development

Catalysts are fundamental to modern chemical manufacturing, enabling reactions to proceed with high efficiency and selectivity. In the context of synthesizing this compound, catalysts could be employed in either the etherification step or a formylation/carbonylation step.

The performance of a catalyst is evaluated based on its activity (rate of reaction), selectivity (directing the reaction to the desired product), and stability (lifespan). For industrial applications, the ability to recycle the catalyst is a critical economic and environmental consideration. Research on the hydrogenation of a related compound, 4-fluorobenzaldehyde, has demonstrated the successful use of an iron pincer complex in a supported ionic liquid phase (SILP) system. researchgate.net This approach combines the benefits of homogeneous catalysis (high activity) with heterogeneous catalysis (ease of separation and recycling). researchgate.net The catalyst in this system was recycled multiple times with no significant loss in activity. researchgate.net

Table 3: Analysis of Potential Catalyst Systems for Synthesis

| Catalyst Type | Potential Application | Advantages | Challenges for Recycling |

| Palladium Complexes | Suzuki or Sonogashira coupling to introduce the formyl group precursor. researchgate.netossila.com | High activity and functional group tolerance. researchgate.net | Leaching of palladium into the product, requiring extensive purification. Homogeneous catalysts are difficult to separate from the reaction mixture. |

| Iron-based Catalysts | Catalytic formylation or reduction steps. researchgate.net | Low cost, low toxicity, and environmentally benign. | Can be less active than precious metal catalysts, potentially requiring harsher reaction conditions. |

| Phase Transfer Catalysts | Williamson ether synthesis. | Enhances reaction rates in biphasic systems, simplifying workup. | Can be thermally unstable; requires separation from the product phase. |

| Supported Ionic Liquid Phase (SILP) Catalysts | General application for various catalytic steps. researchgate.net | Excellent for catalyst immobilization and recycling, combining homogeneous and heterogeneous benefits. researchgate.net | The stability of the ionic liquid layer and potential for catalyst deactivation over many cycles must be assessed. |

Developing a robust process requires detailed studies to find a catalyst that not only provides high yield and selectivity but can also be efficiently recovered and reused over numerous production cycles, thereby lowering manufacturing costs and environmental impact.

Impurity Profiling and Control Strategies in Manufacturing Processes

Ensuring the purity of a final chemical product is paramount. Impurity profiling—the identification and quantification of all potential impurities—is a critical component of process development. In a multi-step synthesis of this compound, impurities can arise from several sources.

Sources of Impurities:

Unreacted Starting Materials: Residual 2-fluoro-4-hydroxybenzaldehyde or isobutyl bromide.

Side-Reaction Byproducts: For example, the formation of an elimination product (isobutylene) from the isobutyl halide under basic conditions, or over-alkylation at other positions.

Isomeric Impurities: Impurities from the starting materials, such as 3-fluoro-4-isobutoxybenzaldehyde (B1385916), if the initial feedstock is not pure.

Reagent-derived Impurities: Byproducts from the formylating agent or catalyst residues (e.g., trace metals like palladium).

Solvent Residues: Residual amounts of high-boiling solvents like DMF.

Control Strategies: Effective control involves a combination of in-process controls and final purification steps.

Raw Material Specification: Ensuring the purity of starting materials to prevent the introduction of isomeric or other impurities.

Process Optimization: Fine-tuning reaction conditions (as discussed in 8.1) to minimize the formation of byproducts.

Purification Techniques: Developing scalable purification methods such as recrystallization, distillation, or chromatography to remove identified impurities.

Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction to ensure it proceeds as expected and to detect any deviations that could lead to impurity formation.

Table 4: Potential Impurities and Corresponding Control Strategies

| Potential Impurity | Likely Source | Control/Mitigation Strategy |

| 2-Fluoro-4-hydroxybenzaldehyde | Incomplete etherification reaction. | Optimize reaction time and stoichiometry; purification by aqueous base wash. |

| Isobutylene | Elimination side reaction of isobutyl halide. | Use of milder bases and lower reaction temperatures. |

| Di-isobutoxy ether | Reaction of isobutanol impurity with isobutyl bromide. | Use of high-purity isobutyl bromide. |

| Residual Palladium | Leaching from a cross-coupling catalyst. | Treatment with a metal scavenger; selection of a heterogeneous catalyst. |

| Positional Isomers | Impure starting fluorophenol. | Use of high-purity raw materials; analytical testing of incoming lots. |

A thorough understanding and control of the impurity profile are essential for delivering a product that meets regulatory and customer specifications.

Economic and Environmental Impact Assessment of Synthetic Routes

A comprehensive assessment of any chemical process must consider both its economic viability and its environmental impact. These two aspects are often intertwined, as inefficient processes that generate significant waste are also typically more expensive.

Raw Material Costs: The price of starting materials like fluorophenols and isobutyl halides.

Reagent and Catalyst Costs: The expense of bases, solvents, and particularly any precious metal catalysts. Catalyst recycling is a major factor in cost reduction.

Energy Costs: The energy required for heating, cooling, and separations. Processes that run at ambient temperature are more economical.

Capital Expenditure: The cost of the reactors and downstream processing equipment.

Waste Disposal Costs: The significant expense associated with treating and disposing of hazardous chemical waste.

Environmental Impact Assessment: The environmental footprint of a synthetic route is often evaluated using metrics like the E-Factor and Process Mass Intensity (PMI).

E-Factor: The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor is better.

Process Mass Intensity (PMI): The ratio of the total mass of all materials (raw materials, solvents, process aids) used in the process to the mass of the final product. A lower PMI indicates a more efficient and "greener" process.

A 2023 report on per- and polyfluoroalkyl substances (PFASs) highlights the growing concern over persistent organic pollutants, emphasizing the need for responsible manufacturing and lifecycle management of fluorinated compounds. seaj.or.jp Although this compound may not be a PFAS in the regulatory sense, its fluorinated nature calls for careful consideration of its environmental fate.

Q & A

Q. What are the recommended safety protocols for handling 2-Fluoro-4-isobutoxybenzaldehyde in laboratory settings?

- Methodological Answer : When handling fluorinated aldehydes like this compound, adhere to the following safety measures:

- Eye Exposure : Immediately flush eyes with water for 10–15 minutes, holding eyelids open. Consult an ophthalmologist .

- Skin Contact : Wash affected areas with soap and water for ≥15 minutes. Remove contaminated clothing and seek medical attention .

- Ingestion : Rinse the mouth (if conscious) and contact a physician immediately .

- General Precautions : Use fume hoods, wear nitrile gloves, and maintain proper ventilation. Toxicity data for similar compounds (e.g., 4-(Bromomethyl)benzaldehyde) suggest incomplete toxicological profiles, warranting caution .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer : Synthesis strategies for fluorinated benzaldehydes often involve:

- Nucleophilic Aromatic Substitution : Introduce the isobutoxy group at the 4-position of a fluorobenzaldehyde precursor (e.g., 2-Fluoro-4-hydroxybenzaldehyde) using isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Protection-Deprotection : Protect aldehyde groups during halogenation or alkoxylation steps to avoid side reactions. For example, acetal protection followed by deprotection with acidic hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with predicted values (e.g., aldehyde proton at ~10 ppm, fluorine coupling patterns) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS .

- Chromatography : HPLC or GC with standards to verify purity (>98% by area normalization) .

- Melting Point : Compare experimental mp with literature values (e.g., related compounds like 4-Chloro-2-fluorobenzaldehyde have mp 58–60°C) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation of fluorinated benzaldehydes be resolved?

- Methodological Answer : Address discrepancies via:

- Cross-Validation : Compare NMR, IR, and MS data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Crystallography : Obtain single-crystal X-ray structures for unambiguous confirmation (e.g., as done for 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate) .

- Database Cross-Referencing : Use NIST Chemistry WebBook or PubChem to validate spectral signatures (e.g., IR absorption bands for aldehyde groups) .

Q. What strategies optimize reaction conditions to minimize byproducts in synthesizing this compound?

- Methodological Answer : Optimization approaches include:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for alkoxylation efficiency .

- Catalyst Selection : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Temperature Control : Lower temperatures (0–25°C) reduce aldehyde oxidation or dimerization .

- Real-Time Monitoring : Use TLC or in-situ FTIR to track reaction progress and adjust stoichiometry .

Q. How can the stability of this compound under varying storage conditions be assessed?

- Methodological Answer : Conduct stability studies using:

- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), light, or humidity for 4–8 weeks. Monitor degradation via HPLC .

- Spectroscopic Tracking : Detect aldehyde oxidation to carboxylic acids using IR (loss of ~1700 cm⁻¹ C=O stretch) .

- Stabilizers : Test antioxidants (e.g., BHT) or inert atmosphere storage (argon) to prolong shelf life .

Retrosynthesis Analysis